![molecular formula C17H19N3O2 B14397402 N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide CAS No. 87837-82-9](/img/structure/B14397402.png)
N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide is an organic compound belonging to the class of amides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a methylbenzamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide typically involves the reaction of 4-(dimethylamino)aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(Dimethylamino)aniline} + \text{4-Methylbenzoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Applications De Recherche Scientifique
N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-chlorobenzamide
- N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-nitrobenzamide
- N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methoxybenzamide
Uniqueness
N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87837-82-9 |
|---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-6-13(7-5-12)16(21)19-17(22)18-14-8-10-15(11-9-14)20(2)3/h4-11H,1-3H3,(H2,18,19,21,22) |
Clé InChI |
NSEWINHJRUXMBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
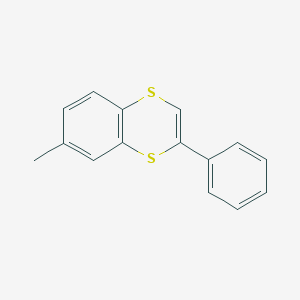
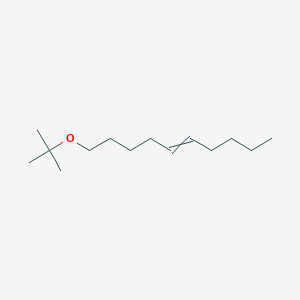
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)

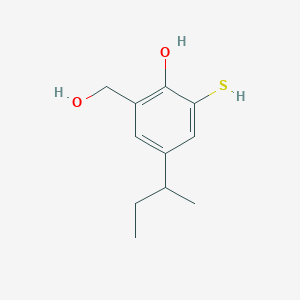
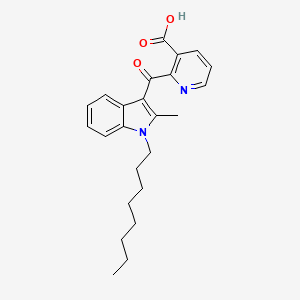
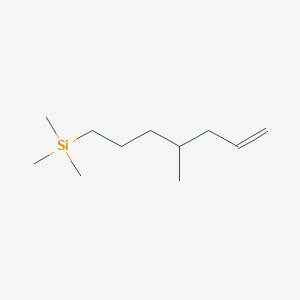
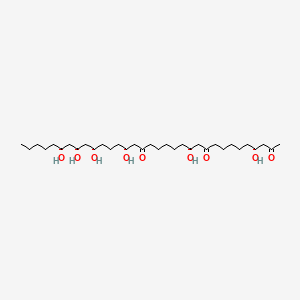

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
